1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl halides in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an electrophilic aromatic substitution reaction, using methoxybenzene derivatives.
Carboxylation: The carboxylic acid functional group is introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-2-phenyl-5-oxopyrrolidine-3-carboxylic acid: This compound lacks the methoxy group, which may result in different chemical and biological properties.
1-Benzyl-2-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
1-Benzyl-2-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: The substitution of a chlorine atom can impact the compound’s chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 462068-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H19NO4 with a molecular weight of 325.36 g/mol. The structure features a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group, which may influence its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects on various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Cytotoxicity Assays
In vitro studies utilized the MTT assay to determine cell viability post-treatment with the compound. The results indicated a structure-dependent cytotoxic effect:
Compound | A549 Cell Viability (%) | HSAEC1-KT Viability (%) |
---|---|---|
Control | 100 | 100 |
This compound | 66 | 80 |
The compound reduced A549 cell viability significantly compared to untreated controls, suggesting potential as an anticancer agent while maintaining acceptable toxicity levels in non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound was also assessed against various pathogens, including multidrug-resistant strains. The results indicated promising activity against Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Testing
The following table summarizes the antimicrobial activity against selected bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .
Case Studies and Research Findings
- Anticancer Mechanism : A study on related compounds indicated that the introduction of specific substituents on the pyrrolidine ring could enhance binding affinity to cancer targets like MDM2, leading to increased cytotoxicity in cancer cells .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the aromatic rings significantly affect biological activity. For instance, substituents like methoxy or chloro groups can enhance or diminish activity based on their position relative to the carboxylic acid group .
- Comparative Studies : Comparative studies with standard chemotherapeutics such as cisplatin revealed that some derivatives of 5-oxopyrrolidine exhibited comparable or superior efficacy against cancer cell lines while showing lower toxicity in normal cells .
Properties
IUPAC Name |
1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-15-9-7-14(8-10-15)18-16(19(22)23)11-17(21)20(18)12-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHJMAGOXBJGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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